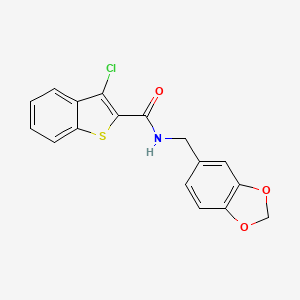

N-(1,3-Benzodioxol-5-ylmethyl)-3-chloro-1-benzothiophene-2-carboxamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-3-chloro-1-benzothiophene-2-carboxamide is a synthetic compound featuring a benzothiophene core substituted with a chloro group at position 3 and a carboxamide-linked 1,3-benzodioxol-5-ylmethyl moiety. Its molecular formula is C₁₇H₁₂ClNO₃S, with a molecular weight of 345.8 g/mol.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3S/c18-15-11-3-1-2-4-14(11)23-16(15)17(20)19-8-10-5-6-12-13(7-10)22-9-21-12/h1-7H,8-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUCTANHHAXWHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=CC=CC=C4S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activity, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic activities.

Biological Activity

N-(1,3-Benzodioxol-5-ylmethyl)-3-chloro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and potential therapeutic applications, emphasizing its pharmacological properties.

- Molecular Formula : C23H16ClNO3S

- Molecular Weight : 421.9 g/mol

- CAS Number : 348592-67-6

This compound features a benzodioxole moiety, which is often associated with various biological activities, including insecticidal properties and potential anticancer effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of the Benzodioxole Moiety : This can be achieved through cyclization reactions involving catechol and formaldehyde.

- Synthesis of the Benzothiophene Ring : Often synthesized via Friedel-Crafts acylation using thiophene and appropriate acyl chlorides.

Antimicrobial and Anticancer Properties

Research has indicated that compounds structurally related to this compound exhibit promising antimicrobial and anticancer activities. For instance:

- Anticancer Activity : Studies have shown that derivatives of benzothiophene can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific mechanisms include the inhibition of key signaling pathways involved in tumor growth.

Insecticidal Activity

The compound's structural similarity to known insecticides suggests potential larvicidal activity against mosquito vectors like Aedes aegypti, which is crucial for controlling diseases such as dengue and Zika virus.

A comparative study reported that compounds with the 1,3-benzodioxole group exhibited significant larvicidal activity with LC50 values indicating effective concentrations for pest control without high mammalian toxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their mechanisms of action:

Toxicity Profile

In evaluating the safety profile, studies have indicated low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM. Additionally, animal studies showed no significant structural toxicity in vital organs following administration of high doses (2000 mg/kg) of related compounds, suggesting a favorable safety margin for potential therapeutic use .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active molecules, enabling comparative analysis of substituent effects and bioactivity. Key analogs include:

Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide)

- Molecular Formula: C₁₅H₁₁Cl₂NO₃

- Molecular Weight : 324.16 g/mol

- Key Features :

- Comparison : Unlike the target compound’s benzothiophene core, Alda-1’s dichlorinated benzene ring may optimize ALDH2 binding. The absence of a benzothiophene system in Alda-1 highlights divergent target selectivity.

N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (Compound 8)

- Molecular Formula : C₂₁H₂₀N₂O₅S

- Molecular Weight : 412.46 g/mol

- Key Features: Oxadiazole-thioacetamide linker with a tetrahydronaphthalenyl substituent. Pharmacological Activity: Exhibited cytotoxic effects on A549 (lung adenocarcinoma) and C6 (glioma) cell lines (comparable to cisplatin) without toxicity to NIH/3T3 fibroblasts .

- Comparison : The oxadiazole-thioacetamide moiety in Compound 8 may enhance membrane permeability relative to the target compound’s benzothiophene-carboxamide structure. Both compounds share the N-(1,3-benzodioxol-5-ylmethyl) group, suggesting this substituent contributes to anticancer activity.

N-(1,3-Benzodioxol-5-yl)-3-chloro-N-ethyl-6-nitro-1-benzothiophene-2-carboxamide

- Molecular Formula : C₁₈H₁₃ClN₂O₅S

- Molecular Weight : 404.82 g/mol

- Key Features: Nitro group at position 6 and N-ethyl substitution.

Data Table: Structural and Pharmacological Comparison

Pharmacological and Mechanistic Insights

- Anticancer Potential: The benzodioxolmethyl group in Compound 8 and the target compound may inhibit cancer cell migration by modulating matrix metalloproteinases (MMPs) .

- Electron Effects : The nitro group in the ethyl-nitro analog () could enhance oxidative stress in target cells, while the 3-chloro substituent in the target compound may improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.